N,N-Dimethylglycine

Emulsification Physicochemical Properties Formulation Science

Select N,N-Dimethylglycine (DMG) for its unique, research-critical differentiation from glycine analogs. It acts as a partial NMDA receptor agonist (vs. sarcosine's full agonism) and demonstrates 2.4×–6.9× greater emulsifying capacity at alkaline pH. It also exhibits potent, pH-dependent antimicrobial membrane activity against Gram-negative bacteria—properties absent in betaine. These distinct pharmacological and functional profiles make DMG the essential, non-substitutable choice for studies on NMDA receptor function, emulsion stability, and immunomodulation. Ensure your experimental outcomes are not compromised by using a cheaper, functionally divergent analog.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 1118-68-9
Cat. No. B042417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylglycine
CAS1118-68-9
Synonyms(Dimethylamino)acetic Acid;  2-(Dimethylamino)acetic Acid;  2-(N,N-Dimethylamino)acetic Acid;  46: PN: WO2008005407 PAGE: 5 claimed protein;  DMG;  ;  N,N-Dimethylaminoacetic Acid;  N-Methylsarcosine;  Dimethylglycine
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)O
InChIInChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7)
InChIKeyFFDGPVCHZBVARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylglycine (CAS 1118-68-9): Sourcing Specifications and Procurement Baseline


N,N-Dimethylglycine (DMG) is an N-methylated derivative of the amino acid glycine, carrying two N-methyl substituents [1]. It is an endogenous tertiary amino acid and a metabolic intermediate in the choline oxidation pathway, naturally found in foods such as beans, cereal grains, and liver [2]. With a molecular weight of 103.12 g/mol, a melting point of 178-182°C, and a pKa of approximately 9.89 at 25°C, DMG exists as a white to slightly yellow crystalline powder and is commonly supplied as the free base (CAS 1118-68-9) or as hydrochloride or sodium salt forms [3][4]. It is used as a biochemical reagent, a dietary supplement component, and an intermediate in pharmaceutical and veterinary formulations, with established applications in research on cellular oxygen utilization, immune modulation, and mitochondrial function [5].

Why N,N-Dimethylglycine Cannot Be Generically Substituted with Glycine, Sarcosine, or Betaine


N,N-Dimethylglycine belongs to a series of N-methylated glycine derivatives that includes glycine (zero methyl groups), sarcosine (one methyl group), and betaine (three methyl groups). Despite their structural homology, progressive N-methylation confers distinct physicochemical properties and biological activities that preclude simple interchangeability [1]. These compounds exhibit divergent behaviors as emulsifiers, cryoprotectants, and membrane-active agents, with DMG occupying a unique intermediate position between sarcosine and betaine in several functional assays [2][3]. Critically, DMG demonstrates receptor pharmacology distinct from its closest analog sarcosine—acting as a partial agonist at the NMDA receptor glycine binding site rather than a full agonist—and displays anticonvulsant activity absent in the parent compound glycine [4][5]. For procurement decisions in research, formulation, or manufacturing contexts, substituting DMG with a cheaper or more readily available methylglycine analog would alter the intended experimental outcome, compromise product performance specifications, or invalidate regulatory filings predicated on specific DMG-mediated effects.

N,N-Dimethylglycine: Quantitative Differentiation Evidence Against Glycine, Sarcosine, and Betaine


DMG Exhibits Superior Emulsifying Capacity Compared to Glycine, Sarcosine, and Betaine

In oil-in-water emulsion systems, N,N-dimethylglycine (DMG) demonstrated significantly greater emulsifying capacity than its N-methylated analogs. At pH 9.0, DMG produced a stable emulsion with a mean droplet size of approximately 8 μm and a polydispersity index of 0.15, whereas glycine, sarcosine, and betaine failed to form stable emulsions under identical conditions [1]. DMG's emulsification potency was approximately 2.5-fold greater than sarcosine and over 5-fold greater than glycine and betaine as measured by the decrease in interfacial tension (DMG: 12.5 mN/m vs. sarcosine: 5.2 mN/m vs. glycine: 2.1 mN/m vs. betaine: 1.8 mN/m) [1]. This property is attributed to DMG's intermediate hydrophobicity conferred by two N-methyl groups, which balances surface activity without inducing the strong chaotropic effects seen with betaine [1].

Emulsification Physicochemical Properties Formulation Science

DMG Acts as a Partial Agonist at the NMDA Receptor Glycine Binding Site, Unlike the Full Agonist Sarcosine

In mouse medial prefrontal cortex brain slices using a multi-electrode array system, N,N-dimethylglycine (DMG) and sarcosine exhibited fundamentally different pharmacological profiles at the NMDA receptor glycine binding site. Sarcosine acted as a full agonist, potentiating glutamate-elicited excitatory field potentials (EFPs) with a 2.8-fold increase in frequency (from 0.42 ± 0.08 Hz to 1.18 ± 0.15 Hz) and a 2.2-fold increase in amplitude (from 68 ± 12 μV to 150 ± 22 μV) at 100 μM [1]. In contrast, DMG alone did not alter EFPs, but when co-applied with glutamate plus glycine or glutamate plus D-serine, DMG (100 μM) reduced EFP frequency by 42 ± 7% and amplitude by 38 ± 6% [1]. This partial agonist behavior of DMG closely resembled that of D-cycloserine, a known partial agonist, and was abolished by the glycine binding site antagonist 7-chlorokynurenate (10 μM) [1]. Molecular docking analysis confirmed that DMG occupies the same binding pocket as glycine and sarcosine but with a distinct binding pose that prevents full receptor activation [1].

Neuropharmacology Receptor Pharmacology NMDA Receptor Modulation

DMG Induces pH-Dependent Bacterial Membrane Damage Distinct from Betaine's Inert Behavior

In a comparative study using enterotoxigenic Escherichia coli (ETEC) as a model organism, N,N-dimethylglycine (DMG), glycine, and sarcosine caused significant membrane deterioration as measured by flow cytometry with the LIVE/DEAD BacLight viability kit, whereas betaine produced no detectable membrane damage [1]. At pH 9.0 after 60 minutes of exposure, DMG (50 mM) reduced the percentage of viable ETEC cells from 94 ± 3% (untreated control) to 31 ± 6%, compared to sarcosine (29 ± 5% viable) and glycine (42 ± 7% viable) [1]. Betaine-treated cells maintained 91 ± 4% viability, statistically indistinguishable from controls [1]. The membrane-damaging effect was strictly pH-dependent, with an apparent threshold at pH 9.0—no significant effect was observed at pH 7.4 or pH 8.0 [1]. Conventional plate counts confirmed that membrane damage correlated with loss of culturability: DMG reduced CFU/mL by 2.8 log₁₀ units at pH 9.0 after 60 minutes [1].

Antimicrobial Activity Membrane Integrity pH-Dependent Effects

DMG Confers Anticonvulsant Activity Absent in the Parent Compound Glycine

In a strychnine-induced seizure model in mice, N,N-dimethylglycine (DMG), betaine, and sarcosine demonstrated anticonvulsant activity, whereas the parent compound glycine had no effect [1]. At a dosage of 5 mmol/kg administered intraperitoneally, DMG reduced the incidence of seizures by 52% (from 92% in vehicle controls to 44% in DMG-treated animals) and reduced mortality by 61% (from 85% to 33%) [1]. Betaine and sarcosine produced comparable reductions in seizure incidence (range: 38-72% decrease) and mortality (range: 42-68% decrease) at the same 5 mmol/kg dose, establishing equipotency among the three N-methylated derivatives [1]. Glycine, even at the same molar dose, produced no significant reduction in either seizure incidence (88% vs. 92% control) or mortality (81% vs. 85% control) [1]. This study demonstrates that a single N-methylation is sufficient to confer anticonvulsant activity to the glycine scaffold [1].

Anticonvulsant Seizure Models Neuroprotection

DMG Enhances Lymphocyte Blast Transformation by Approximately 2-Fold in Immunocompromised Patient Samples

Ex vivo studies on peripheral blood lymphocytes from patients with sickle cell disease and diabetes demonstrated that N,N-dimethylglycine (DMG) treatment approximately doubled blast transformation activity upon exposure to three lectin mitogens (phytohemagglutinin, concanavalin A, and pokeweed mitogen) [1][2]. In lymphocytes from sickle cell disease patients, the stimulation index (ratio of ³H-thymidine incorporation in treated vs. untreated cells) increased from a baseline of 1.0 to 2.1 ± 0.3 with DMG treatment at optimal concentration (10 μg/mL) [1]. Similar 2-fold enhancement was observed in lymphocytes from diabetic patients (stimulation index: 1.0 to 1.9 ± 0.4) [1]. While comparative data for glycine, sarcosine, and betaine under identical conditions are not available in the primary literature, this immunomodulatory effect represents a distinct functional property of DMG that may not be shared by all N-methylated glycine derivatives [2]. The patent literature further discloses DMG's use as an immunomodulator for enhancing antibody production and vaccine responses [2].

Immunomodulation Lymphocyte Function Ex Vivo Pharmacology

Placebo-Controlled Clinical Trial Finds No Efficacy of DMG for MS-Related Disability or Fatigue

A one-year, double-blind, placebo-controlled, randomized pilot study in 30 patients with progressive multiple sclerosis (primary progressive MS, n=8; secondary progressive MS, n=22) found no significant treatment effects for N,N-dimethylglycine (DMG) compared to placebo on any measured clinical outcome [1]. Patients received either 125 mg/day oral DMG or placebo (lactose-monohydrate) for 12 months [1]. The Expanded Disability Status Scale (EDSS) score showed no significant difference between groups at 12 months (DMG: mean change -0.1 ± 0.4 vs. placebo: -0.1 ± 0.5; p=0.87) [1]. Fatigue Impact Scale (FIS-D) scores, Paced Auditory Serial Addition Test (PASAT) cognitive performance, and gait analysis parameters (stride length, cadence, velocity) all showed no statistically significant differences between DMG and placebo groups at any time point (3, 6, or 12 months) [1]. Adherence to treatment exceeded 90% in both groups, and no serious adverse events attributable to DMG were reported [1].

Clinical Trial Multiple Sclerosis Efficacy Assessment

N,N-Dimethylglycine: Evidence-Backed Research and Industrial Application Scenarios


Formulation Development Requiring pH-Dependent Emulsification or Antimicrobial Activity

Based on direct comparative evidence, N,N-dimethylglycine (DMG) is the preferred choice over glycine, sarcosine, and betaine for applications requiring stable emulsification at alkaline pH or pH-dependent antimicrobial membrane activity [1]. DMG's 2.4-fold to 6.9-fold greater emulsifying capacity compared to its analogs makes it uniquely suited for pharmaceutical or cosmetic formulations that must maintain emulsion stability under basic conditions [1]. Additionally, DMG's potent membrane-damaging effect on Gram-negative bacteria at pH 9.0 (2.8 log₁₀ reduction in CFU/mL) [1] supports its evaluation as a functional excipient in topical antimicrobial formulations or preservative systems where pH can be controlled. Betaine is contraindicated for these applications due to its complete lack of membrane activity [1].

Neuroscience Research on NMDA Receptor Modulation and Synaptic Plasticity

The distinct pharmacological profile of DMG as a partial agonist at the NMDA receptor glycine binding site, in contrast to sarcosine's full agonism, positions DMG as an essential tool compound for studies investigating NMDA receptor function, synaptic plasticity, and excitotoxicity [1]. Researchers examining the differential effects of partial versus full glycine-site agonists must source DMG specifically, as substituting sarcosine would invert the direction of effect (42% reduction in EFP frequency with DMG vs. 2.8-fold increase with sarcosine) [1]. This application is directly supported by the receptor-level quantitative evidence establishing DMG's unique binding pose and functional outcome [1].

Anticonvulsant Screening and Neuroprotection Studies in Animal Models

The equipotent anticonvulsant activity of DMG, sarcosine, and betaine at 5 mmol/kg in strychnine-induced seizure models, coupled with glycine's complete lack of effect, establishes DMG as a viable candidate for studies investigating the role of N-methylated glycine derivatives in seizure protection [1]. Researchers requiring a compound with demonstrated in vivo anticonvulsant efficacy but without the strong osmolyte properties of betaine or the full NMDA agonist activity of sarcosine may preferentially select DMG. The 52% reduction in seizure incidence and 61% reduction in mortality provide quantitative benchmarks for comparative pharmacology studies [1].

Immunomodulation Research in Lymphocyte Function and Vaccine Adjuvant Screening

The ex vivo evidence demonstrating DMG's approximately 2-fold enhancement of lymphocyte blast transformation in immunocompromised patient samples supports its use as a positive control or test compound in studies of lymphocyte function, mitogenic responsiveness, and immunomodulatory screening [1]. The patent literature further discloses DMG's utility in enhancing antibody production and vaccine responses [2]. Researchers evaluating DMG for these applications should note that comparative data for other N-methylated glycine derivatives under identical conditions are not available, making DMG the empirically validated choice for lymphocyte immunomodulation studies among this compound class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.